Cas no 2227705-83-9 (rac-(1R,2R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentan-1-ol)

rac-(1R,2R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentan-1-ol 化学的及び物理的性質
名前と識別子
-
- EN300-1624777
- rac-(1R,2R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentan-1-ol
- 2227705-83-9
-
- インチ: 1S/C8H12N2OS/c1-5-9-10-8(12-5)6-3-2-4-7(6)11/h6-7,11H,2-4H2,1H3/t6-,7-/m1/s1
- InChIKey: LWADEAFPZDDMRH-RNFRBKRXSA-N
- SMILES: S1C(C)=NN=C1[C@@H]1CCC[C@H]1O
計算された属性
- 精确分子量: 184.06703418g/mol
- 同位素质量: 184.06703418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 167
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 74.2Ų
rac-(1R,2R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1624777-0.1g |
rac-(1R,2R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentan-1-ol |
2227705-83-9 | 0.1g |
$1081.0 | 2023-06-04 | ||
Enamine | EN300-1624777-0.5g |
rac-(1R,2R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentan-1-ol |
2227705-83-9 | 0.5g |
$1180.0 | 2023-06-04 | ||
Enamine | EN300-1624777-0.05g |
rac-(1R,2R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentan-1-ol |
2227705-83-9 | 0.05g |
$1032.0 | 2023-06-04 | ||
Enamine | EN300-1624777-5.0g |
rac-(1R,2R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentan-1-ol |
2227705-83-9 | 5g |
$3562.0 | 2023-06-04 | ||
Enamine | EN300-1624777-100mg |
rac-(1R,2R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentan-1-ol |
2227705-83-9 | 100mg |
$678.0 | 2023-09-22 | ||
Enamine | EN300-1624777-2500mg |
rac-(1R,2R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentan-1-ol |
2227705-83-9 | 2500mg |
$1509.0 | 2023-09-22 | ||
Enamine | EN300-1624777-1000mg |
rac-(1R,2R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentan-1-ol |
2227705-83-9 | 1000mg |
$770.0 | 2023-09-22 | ||
Enamine | EN300-1624777-10000mg |
rac-(1R,2R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentan-1-ol |
2227705-83-9 | 10000mg |
$3315.0 | 2023-09-22 | ||
Enamine | EN300-1624777-0.25g |
rac-(1R,2R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentan-1-ol |
2227705-83-9 | 0.25g |
$1131.0 | 2023-06-04 | ||
Enamine | EN300-1624777-1.0g |
rac-(1R,2R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentan-1-ol |
2227705-83-9 | 1g |
$1229.0 | 2023-06-04 |
rac-(1R,2R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentan-1-ol 関連文献
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
rac-(1R,2R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentan-1-olに関する追加情報
Professional Introduction to rac-(1R,2R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentan-1-ol (CAS No. 2227705-83-9)
Rac-(1R,2R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentan-1-ol is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its unique CAS number 2227705-83-9, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in drug discovery and development. The structural composition of this molecule, featuring a cyclopentan-1-ol moiety linked to a 5-methyl-1,3,4-thiadiazole ring, imparts distinct chemical and pharmacological properties that are being explored for various therapeutic applications.
The thiadiazole ring is a well-known pharmacophore in medicinal chemistry, renowned for its ability to interact with multiple biological targets. In particular, the 5-methyl substitution on the thiadiazole ring enhances its metabolic stability and bioavailability, which are critical factors in drug design. The presence of the cyclopentan-1-ol group adds another layer of complexity to the molecule, influencing its solubility and interactions with biological systems. This dual functionality makes rac-(1R,2R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentan-1-ol a versatile scaffold for developing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the structural and functional properties of this compound. Studies have shown that the stereochemistry of the cyclopentan-1-ol moiety plays a crucial role in determining the biological activity of the molecule. The racemic form (rac-(1R,2R)) has been particularly studied for its potential in modulating various enzymatic pathways and receptor interactions. These findings align with the broader trend in pharmaceutical research towards developing enantiopure compounds that exhibit higher selectivity and fewer side effects.
The 5-methyl-thiadiazole moiety has been identified as a key pharmacophore in several lead compounds that have advanced to clinical trials. Its ability to act as an electron-withdrawing group while simultaneously participating in hydrogen bonding interactions makes it an attractive feature for drug design. Researchers have leveraged this property to develop molecules with enhanced binding affinity to target proteins. For instance, derivatives of rac-(1R,2R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentan-1-ol have shown promise in inhibiting enzymes involved in inflammatory pathways and cancer metabolism.
In vitro studies have demonstrated that this compound exhibits significant activity against various disease-related targets. Notably, it has been found to inhibit the activity of enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase), which are implicated in inflammation and oxidative stress. Additionally, preliminary data suggest that it may interact with receptors involved in pain perception and neurotransmitter signaling. These findings underscore the potential of rac-(1R,2R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentan-1-ol as a lead compound for developing novel therapeutics.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as asymmetric catalysis and chiral auxiliary utilization have been particularly useful in achieving the desired stereochemical configuration. The development of efficient synthetic routes is essential for scaling up production and facilitating further research into its applications.
One of the most compelling aspects of rac-(1R,2R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentan-1-ol is its potential as a building block for more complex drug candidates. By modifying different parts of its structure while retaining the core pharmacophore, researchers can explore new chemical spaces and discover novel therapeutic agents with improved efficacy and safety profiles. This approach aligns with the growing emphasis on structure-based drug design and rational molecular optimization.
The future prospects for this compound are promising, with ongoing research aimed at elucidating its mechanism of action and expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area. As computational tools become more sophisticated and high-throughput screening technologies advance, the discovery pipeline for compounds like rac-(1R,2R)-2-(5-methyl-1,3,4-thiadiazol-2-y)cyclopentan - 1 - ol is likely to expand significantly.
In conclusion,rac-( 1 R , 2 R ) - 2 - ( 5 - methyl - 1 , 3 , 4 - thiadiazol - 2 - yl ) cyclopentan - 1 - ol ( CAS No . 2227705 - 83 - 9 ) represents a fascinating subject of study with significant potential in pharmaceutical chemistry . Its unique structural features , combined with promising biological activities , make it an attractive candidate for further exploration . As research continues to uncover new applications for this compound , it is likely to play an important role in the development of next-generation therapeutics .
2227705-83-9 (rac-(1R,2R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentan-1-ol) Related Products
- 1785580-89-3(3-bromo-1-methyl-5-phenyl-pyrazole)
- 895639-45-9(6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)
- 1243474-55-6(2-(azetidin-3-yloxy)benzonitrile)
- 1023518-69-5(4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide)
- 1806576-72-6(5-Fluoro-4-(trifluoromethyl)picolinaldehyde)
- 2166341-77-9((6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol)
- 1779900-95-6(3-(4-ethylphenyl)-2-methoxypropanoic acid)
- 1482242-69-2(1-(cyclohex-3-en-1-yl)piperazine)
- 1249277-32-4(1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one)
- 1566059-11-7(4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride)




